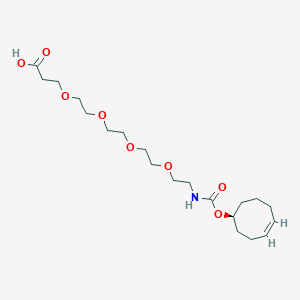
(S)-TCO-PEG4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-TCO-PEG4-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with four ethylene glycol units and a carboxylic acid functional group. This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCO-PEG4-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The synthesis begins with the preparation of trans-cyclooctene through a series of chemical reactions, including cyclization and isomerization.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety using appropriate coupling reagents and reaction conditions. This step often involves the use of protecting groups to ensure selective reactions.
Introduction of Carboxylic Acid Functional Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-TCO-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
(S)-TCO-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is used in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of (S)-TCO-PEG4-acid involves its reactivity with various molecular targets and pathways. The compound can undergo click chemistry reactions with azides to form stable triazole linkages. This reactivity is utilized in bioconjugation and labeling techniques to study molecular interactions and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
®-TCO-PEG4-acid: The enantiomer of (S)-TCO-PEG4-acid with similar chemical properties but different stereochemistry.
TCO-PEG4-amine: A compound with an amine functional group instead of a carboxylic acid group.
TCO-PEG4-alcohol: A compound with an alcohol functional group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group, which imparts distinct reactivity and applications in various fields of research.
Propiedades
Fórmula molecular |
C20H35NO8 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1 |
Clave InChI |
PSNKSDUNMXNXDE-ZMXQLYDGSA-N |
SMILES isomérico |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


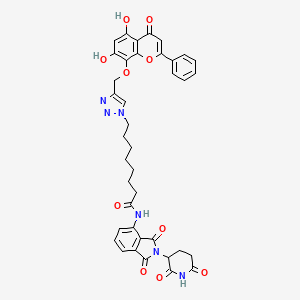
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
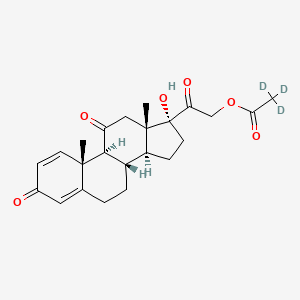

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
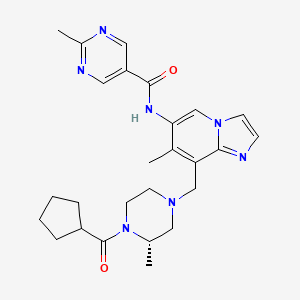
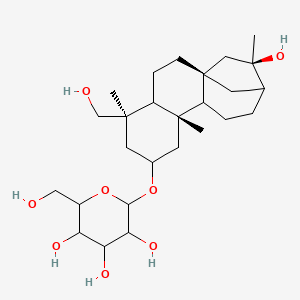

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

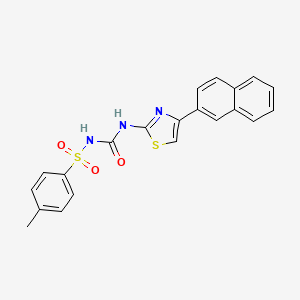


![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
